molecular formula C16H18N4O2S B2982276 1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea CAS No. 1797641-30-5

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea

Cat. No.: B2982276
CAS No.: 1797641-30-5
M. Wt: 330.41
InChI Key: LMGLCNZEEUFCDX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular formula of this compound is C9H11N3O2S . The molecular weight is 225.27 g/mol . The InChI string representation of the molecule is InChI=1S/C9H11N3O2S/c1-5(13)11-9-12-6-3-2-4-10-8(14)7(6)15-9/h2-4H2,1H3,(H,10,14)(H,11,12,13) .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 99.3 Ų . It has a XLogP3-AA value of 0.5, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Glycine Antagonists

1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea shares structural similarities with glycine antagonists like 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-ol, which are known for their biological effects. These compounds, including the 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, have been synthesized and tested as glycine antagonists on cat spinal neurons (Brehm et al., 1986).

Synthesis and Anticancer Studies

Research on thiazolyl azo ligand derivatives and their metal complexes, which are structurally related to this compound, includes the synthesis of compounds like MeTAEP. These compounds were tested for their anticancer activity against human breast cancer, indicating a potential application in oncology (Al-adilee & Hessoon, 2019).

Angiotensin II Receptor Antagonists

Benzimidazole derivatives bearing acidic heterocycles, like this compound, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds, including those with 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, have shown high affinity for the AT1 receptor, indicating potential use in cardiovascular therapeutics (Kohara et al., 1996).

Enantioselective Synthesis

The compound falls into a category of structures that can be used for enantioselective synthesis. 2-(o-Amidophenyl)oxa- and -thiazolines, which are structurally related, undergo photoassisted synthesis to produce polyheterocyclic ketones. These procedures have been applied in the synthesis of complex molecular structures, indicating potential for sophisticated organic synthesis (Mukhina & Kutateladze, 2016).

New Ultra-Short Acting Hypnotic

Derivatives like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, similar to the compound , have been researched as new ultra-short acting hypnotics. These compounds demonstrate potent in vivo activity with a rapid onset and short duration of action, potentially useful as preanesthetic medication or anesthesia inducers (El-Subbagh et al., 2008).

Properties

IUPAC Name

1-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-14-13-12(7-4-9-17-14)19-16(23-13)20-15(22)18-10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLCNZEEUFCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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